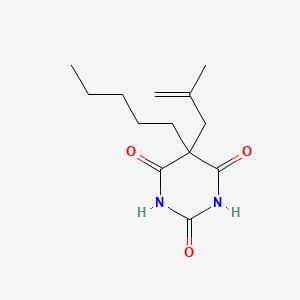
Pyridine, 2-(thionitroso)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine,2-(thionitroso)-(9ci): is a heterocyclic organic compound containing a pyridine ring substituted with a thionitroso group. Pyridine derivatives are known for their wide range of biological and pharmacological activities, making them valuable in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine,2-(thionitroso)-(9ci) typically involves the introduction of a thionitroso group into the pyridine ring. One common method is the reaction of pyridine with thionitrosyl chloride under controlled conditions. This reaction requires an inert atmosphere and a suitable solvent, such as dichloromethane, to facilitate the formation of the desired compound .
Industrial Production Methods: Industrial production of Pyridine,2-(thionitroso)-(9ci) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Pyridine,2-(thionitroso)-(9ci) can undergo various chemical reactions, including:
Oxidation: The thionitroso group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thionitroso group to thiol or amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfonyl derivatives, thiol derivatives, amine derivatives, and various substituted pyridine compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: Pyridine,2-(thionitroso)-(9ci) is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies .
Biology: In biological research, Pyridine,2-(thionitroso)-(9ci) is studied for its potential antimicrobial and antiviral properties. It has shown promise in inhibiting the growth of various microbial strains and viruses .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: In the industrial sector, Pyridine,2-(thionitroso)-(9ci) is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .
Wirkmechanismus
The mechanism of action of Pyridine,2-(thionitroso)-(9ci) involves its interaction with specific molecular targets, such as enzymes and receptors. The thionitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can disrupt key cellular pathways, resulting in the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Pyridine-2-thiol: Shares a similar pyridine ring structure but with a thiol group instead of a thionitroso group.
Thieno[2,3-b]pyridine: Contains a fused thiophene ring with a pyridine ring, exhibiting different reactivity and biological properties.
Uniqueness: Pyridine,2-(thionitroso)-(9ci) is unique due to the presence of the thionitroso group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where other pyridine derivatives may not be as effective.
Eigenschaften
Molekularformel |
C5H4N2S |
|---|---|
Molekulargewicht |
124.17 g/mol |
IUPAC-Name |
2-thionitrosopyridine |
InChI |
InChI=1S/C5H4N2S/c8-7-5-3-1-2-4-6-5/h1-4H |
InChI-Schlüssel |
DXSAKQUYDKJCGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)N=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Oxa-1-azatricyclo[4.3.0.03,9]nonane(9CI)](/img/structure/B13811808.png)

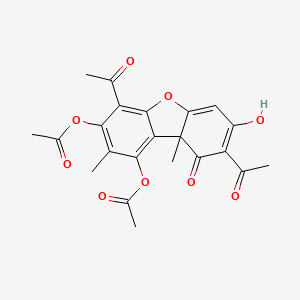

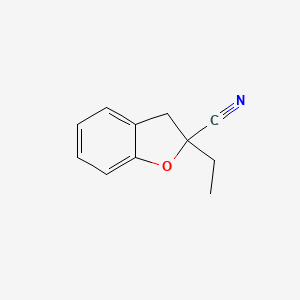

![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-(3-methylbutyl)azaniumchloride](/img/structure/B13811829.png)
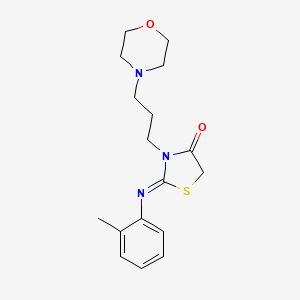



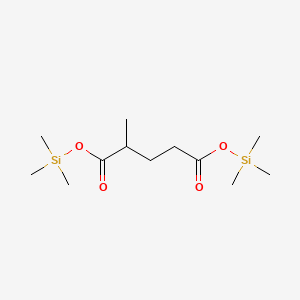
![9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B13811868.png)
